molecular formula C19H14BrNO3 B2690524 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 1421636-31-8

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2690524
CAS No.: 1421636-31-8
M. Wt: 384.229
InChI Key: RWXAXOQIGWUMIO-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (CAS: 926209-48-5) is a brominated quinoline derivative featuring a 4-methoxyphenyl ethenyl substituent at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₂₀H₁₆BrNO₂, with a molecular weight of 382.2 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of small-molecule scaffolds for pharmaceutical and materials science applications .

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-24-15-7-3-12(4-8-15)2-6-14-11-17(19(22)23)16-10-13(20)5-9-18(16)21-14/h2-11H,1H3,(H,22,23)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXAXOQIGWUMIO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with quinoline-4-carboxylic acid derivatives that share structural similarities, focusing on substituent variations at positions 2 and 6, molecular properties, and synthesis data.

Position 2 Substituent Variations

Aryl Group Modifications
Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 2-[2-(4-Methoxyphenyl)ethenyl] C₂₀H₁₆BrNO₂ 382.2 Intermediate in organic synthesis; ethenyl group enhances conjugation .
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid 4-Methoxyphenyl C₁₇H₁₃NO₃ 280.1 White solid, 63% yield; lacks bromine at position 6 .
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl C₁₆H₉Br₂NO₂ 407.1 Dibromo structure; higher molecular weight .
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid 4-Ethylphenyl C₁₈H₁₄BrNO₂ 356.2 Ethyl group reduces polarity; 98% purity .
Heteroaryl and Alkoxy Substituents
Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 5-Methylfuran-2-yl C₁₅H₁₁BrNO₃ 340.1 Grayish-white solid; heteroaryl group may alter solubility .
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid 4-Isopropoxyphenyl + 3-methyl C₂₀H₁₈BrNO₃ 400.3 Alkoxy group increases hydrophobicity; methyl at position 3 .

Position 6 Substituent Variations

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Bromine C₂₀H₁₆BrNO₂ 382.2 Bromine enhances electrophilic reactivity .
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Fluorine C₁₅H₁₁FNO₃ 280.3 Smaller halogen; potential for altered bioactivity .
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Chlorine C₁₅H₁₁ClNO₃ 296.7 Chlorine increases molecular weight compared to fluorine .

Functional Group Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Carboxylic acid C₂₀H₁₆BrNO₂ 382.2 Acidic group enables salt formation .
6-Bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide Carboxamide C₂₁H₂₁BrN₃O₂ 428.3 Amide derivative; improved lipophilicity .
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Ester C₁₈H₁₅NO₃ 293.3 Esterification reduces acidity; used in prodrug design .

Key Findings and Implications

Bromine at position 6 increases molecular weight and may influence binding interactions in biological systems compared to fluoro or chloro analogs . Alkoxy substituents (e.g., isopropoxy in ) increase hydrophobicity, which could affect membrane permeability.

Heteroaryl derivatives (e.g., furan or thiophene) often require specialized coupling reactions, as seen in .

Applications :

  • Carboxylic acid derivatives (e.g., target compound) are widely used as intermediates, while amide and ester analogs () may serve as prodrugs or targeted inhibitors.

Biological Activity

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structural features, including a bromine atom and a methoxyphenyl group, suggest potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C19H14BrNO3C_{19}H_{14}BrNO_3, with a molecular weight of 384.2 g/mol. The compound's structure is characterized by:

  • Bromine atom at the 6th position
  • Methoxyphenyl group at the 2nd position
  • Carboxylic acid group at the 4th position

This configuration contributes to its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC19H14BrNO3
Molecular Weight384.2 g/mol
IUPAC NameThis compound
InChI KeyRWXAXOQIGWUMIO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The presence of electron-donating and electron-withdrawing groups enhances its antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several quinoline derivatives, including this compound. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
64Escherichia coli
16Candida albicans

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

In a recent study, the effects of the compound on human cancer cell lines were assessed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
HeLa12Induction of apoptosis via caspase activation
MCF-718Inhibition of PI3K/Akt signaling pathway
A54915Cell cycle arrest at G1 phase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Skraup synthesis (aniline condensation with glycerol using sulfuric acid and nitrobenzene as an oxidizer) forms the quinoline backbone .

Bromination : N-bromosuccinimide (NBS) or bromine introduces bromine at position 6 under controlled temperatures (0–25°C) to avoid over-substitution .

Suzuki-Miyaura Coupling : The ethenyl-4-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid. Optimal conditions include a Pd(PPh₃)₄ catalyst, potassium carbonate base, and ethanol/toluene solvent mixture at reflux (80–90°C) .

  • Critical Factors : Solvent polarity, catalyst loading, and reaction time significantly affect yields. For example, ethanol improves solubility of boronic acid derivatives, while toluene enhances coupling efficiency .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the ethenyl group (e.g., E-configuration confirmed by dihedral angles > 170°) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (383.02 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step to minimize by-products?

  • Methodology :

  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. Pd(PPh₃)₄ reduces homocoupling by-products due to stronger ligand stabilization .
  • Solvent Optimization : Mixed solvents (e.g., ethanol:toluene 1:3) balance boronic acid solubility and catalyst activity.
  • Base Selection : Potassium carbonate outperforms Na₂CO₃ in minimizing dehalogenation side reactions .
    • Data Contradiction Resolution : If yields plateau at ~70%, trace oxygen or moisture may deactivate the catalyst. Use degassed solvents and inert atmospheres .

Q. How do structural modifications (e.g., bromine vs. chlorine substitution) alter biological activity?

  • Methodology :

  • Comparative Assays : Test brominated vs. chlorinated analogs (e.g., 6-chloro derivative) in in vitro cytotoxicity assays (MTT) using HeLa or MCF-7 cells.
  • Data Interpretation :
  • Bromine’s larger atomic radius enhances hydrophobic interactions with protein targets (e.g., tubulin), increasing anticancer activity (IC₅₀: 2.1 µM vs. 5.8 µM for chlorine analog) .
  • Methoxy groups improve membrane permeability, but over-substitution (e.g., 2,4,5-trimethoxy) may reduce specificity .
    • Contradiction Analysis : Discrepancies in literature IC₅₀ values (e.g., ±1.5 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols across replicates .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. The C-6 bromine shows high electrophilicity (Fukui index f⁻ = 0.12), favoring SNAr reactions with amines .
  • MD Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic stability. The methoxy group’s electron-donating effect reduces oxidative metabolism rates compared to unsubstituted analogs .

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